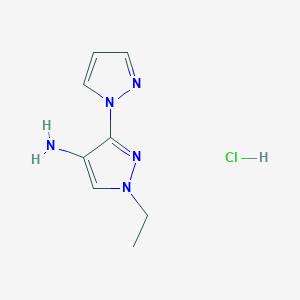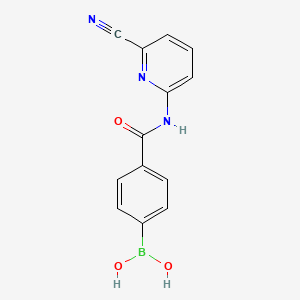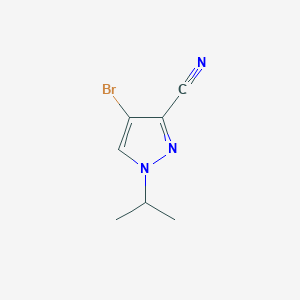
N-(1,1-dioxidotetrahydrothiophen-3-yl)aziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol . This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a tetrahydro-1,1-dioxido-3-thienyl group, which is a sulfur-containing heterocycle. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Tetrahydro-1,1-dioxido-3-thienyl Group: This step involves the reaction of the aziridine intermediate with a suitable thiol or sulfone derivative to introduce the tetrahydro-1,1-dioxido-3-thienyl group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a thiol or sulfide.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .
Scientific Research Applications
1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- include:
N,N-Hexamethylene-1,6-Bis(1-Aziridinecarboxamide): This compound features two aziridine rings and a hexamethylene linker, making it useful as a cross-linking agent in polymer chemistry.
Aziridine, 1-(tetrahydro-1,1-dioxido-3-thienyl)-: This compound lacks the carboxamide group but shares the aziridine and tetrahydro-1,1-dioxido-3-thienyl moieties, making it useful in similar applications.
The uniqueness of 1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- lies in its combination of the aziridine ring and the tetrahydro-1,1-dioxido-3-thienyl group, which imparts specific chemical reactivity and biological activity not found in other similar compounds.
Properties
CAS No. |
321580-45-4 |
|---|---|
Molecular Formula |
C7H12N2O3S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)aziridine-1-carboxamide |
InChI |
InChI=1S/C7H12N2O3S/c10-7(9-2-3-9)8-6-1-4-13(11,12)5-6/h6H,1-5H2,(H,8,10) |
InChI Key |
LNLPJNYIEXERQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12226570.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B12226574.png)
![5-Amino-7-(4-fluorobenzyl)-9-hydroxy-6h-pyrrolo[3,4-g]quinoline-6,8(7h)-dione](/img/structure/B12226575.png)
![N-(3,4-dimethylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B12226587.png)
![3-{(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12226592.png)
![1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride](/img/structure/B12226599.png)
![N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12226605.png)

![3-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile](/img/structure/B12226625.png)
![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12226628.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12226635.png)
